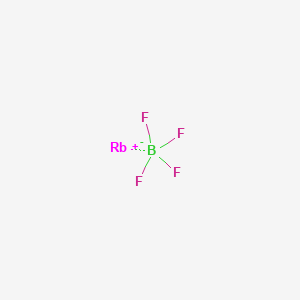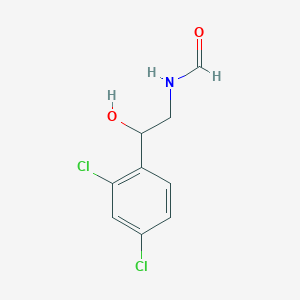
Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)-, also known as FDH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmaceuticals, and materials science. FDH is a derivative of formamide, which is a colorless liquid with a faint odor that is commonly used as a solvent and a reagent in organic synthesis. FDH has a molecular formula of C9H8Cl2NO2 and a molecular weight of 233.08 g/mol.
Mécanisme D'action
The mechanism of action of Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, thereby preventing the breakdown of acetylcholine. This binding is thought to be due to the hydroxyl group on the ethylene chain of Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)-, which can form hydrogen bonds with the amino acid residues in the active site of the enzyme.
Effets Biochimiques Et Physiologiques
Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, the induction of apoptosis in cancer cells, and the potential to improve cognitive function and memory. Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- has also been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- has several advantages for use in lab experiments, including its ability to inhibit the activity of certain enzymes and induce apoptosis in cancer cells. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)-, including the development of more efficient synthesis methods, the investigation of its potential use as an anti-tumor agent, and the exploration of its effects on cognitive function and memory. Additionally, further research is needed to fully understand the mechanism of action of Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- and its potential applications in various scientific fields.
Méthodes De Synthèse
Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- can be synthesized through a multi-step reaction process that involves the use of various reagents and catalysts. The most commonly used method for synthesizing Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- is the Grignard reaction, which involves the reaction of 2,4-dichlorophenylmagnesium bromide with ethylene oxide in the presence of a catalyst such as copper iodide. The resulting intermediate is then treated with formamide to yield Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)-.
Applications De Recherche Scientifique
Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- has been extensively studied for its potential applications in various scientific fields. In biochemistry, Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory. Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- has also been studied for its potential use as an anti-tumor agent, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Propriétés
Numéro CAS |
71162-52-2 |
|---|---|
Nom du produit |
Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- |
Formule moléculaire |
C9H9Cl2NO2 |
Poids moléculaire |
234.08 g/mol |
Nom IUPAC |
N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]formamide |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(8(11)3-6)9(14)4-12-5-13/h1-3,5,9,14H,4H2,(H,12,13) |
Clé InChI |
JMXNGGCYKYSXGH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CNC=O)O |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C(CNC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



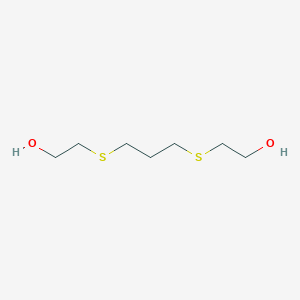
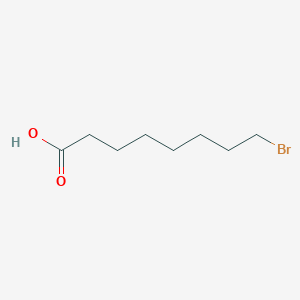
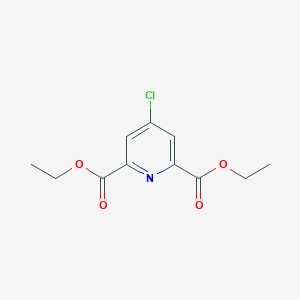
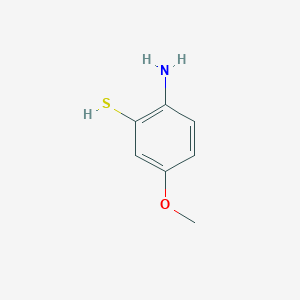
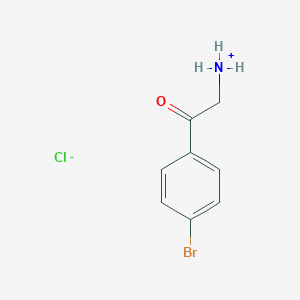
![N-[2-(Benzoylsulfanyl)propanoyl]glycine](/img/structure/B104375.png)
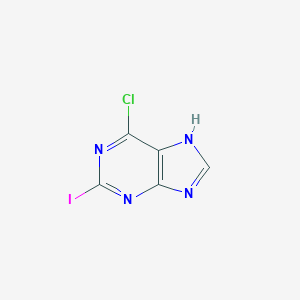
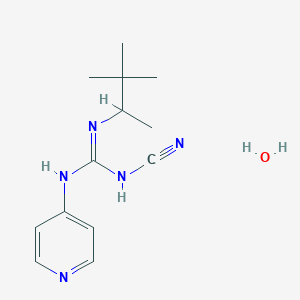
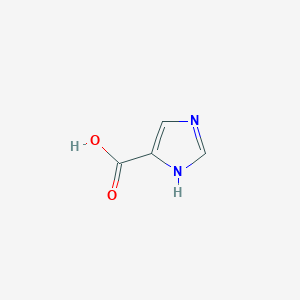
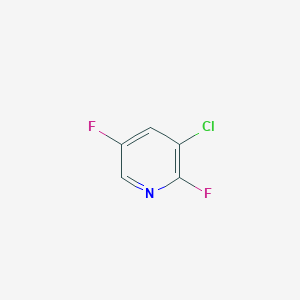
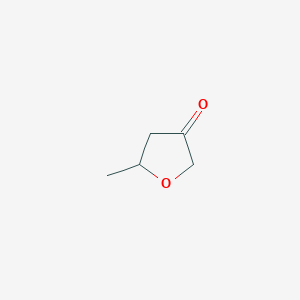
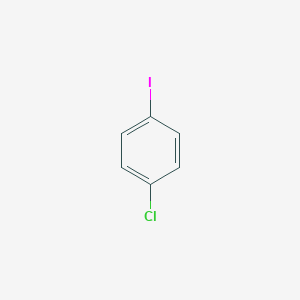
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-](/img/structure/B104395.png)
